molecular formula C20H19N3O3S B2880457 N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 1007477-31-7

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No. B2880457
CAS RN: 1007477-31-7
M. Wt: 381.45
InChI Key: QKFWSSCLIYHDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazoline, a class of heterocyclic compounds. Pyrazolines and their derivatives have been the focus of much research due to their confirmed biological and pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolines are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and can also undergo addition and substitution reactions depending on the specific substituents present .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has been studied for its potential use in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant activity against Leishmania species and Plasmodium berghei, which are the pathogens responsible for these diseases .

Molecular Docking Studies

The compound’s derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. These studies help in rationalizing the pharmacological activities observed and in the design of more potent analogs .

Anticancer Research

Compounds with a similar pyrazole-thieno structure have been investigated for their antiproliferative properties against various cancer cell lines. They are part of a broader search for new antitumor agents that can offer higher specificity and lower toxicity .

Development of Pharmacophores

The structural features of this compound make it a potential pharmacophore for the development of new drugs. Pharmacophores are essential for the design of new molecules that can bind to specific biological targets with high affinity .

Fluorescence Properties for pH Sensing

Some derivatives of this compound have shown promising fluorescence properties, making them suitable for pH sensing applications. This could be particularly useful in biological and chemical assays where pH changes need to be monitored .

Chemical Synthesis and Methodology Development

The compound’s structure provides a platform for developing new synthetic methodologies. This includes the synthesis of fused pyrazolo-thiazoles and thiazines, which are valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on their structure and the specific biological target. Some pyrazoline derivatives have been found to inhibit enzymes, interact with receptors, or interfere with cellular processes .

Future Directions

Research into pyrazoline derivatives is ongoing, and there is potential for the development of new drugs based on these compounds . Future research could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanisms of action.

properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-7-5-6-10-18(14)23-20(16-12-27(25)13-17(16)22-23)21-19(24)11-26-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFWSSCLIYHDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.